Z-Asp(OBzl)-OH

Peptide Synthesis Protecting Groups Orthogonal Chemistry

Z-Asp(OBzl)-OH combines orthogonal Z (hydrogenolysis-labile) and OBzl protections on L-aspartic acid, enabling selective stage-specific deprotection in solution-phase peptide synthesis. Essential for branched, cyclic, or side-chain-modified peptides incompatible with global deprotection. The β-benzyl ester uniquely controls solubility and crystallization, minimizing dipeptide side-product formation. A proven intermediate for aspartame and bioactive di-/tripeptides, it delivers well-characterized performance for both process chemistry and academic training in classical peptide synthesis.

Molecular Formula C19H19NO6
Molecular Weight 357.4 g/mol
CAS No. 3479-47-8
Cat. No. B554424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Asp(OBzl)-OH
CAS3479-47-8
SynonymsZ-Asp(OBzl)-OH; 3479-47-8; Cbz-Asp(OBzl)-OH; Z-L-asparticacid4-benzylester; (S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoicacid; N-Cbz-L-asparticAcid4-BenzylEster; ST50826272; N-Benzyloxycarbonyl-L-AsparticAcid4-BenzylEster; N-Cbz-L-asparticacidbeta-benzylester; PubChem14963; AC1L2IDI; 4-BenzylN-Cbz-L-aspartate; 95980_ALDRICH; SCHEMBL7583002; 95980_FLUKA; CTK3J6577; MolPort-003-939-906; ZINC1708468; EINECS222-456-1; 4-BenzylN-Carbobenzoxy-L-aspartate; ANW-43243; CZ-028; MFCD00037820; AKOS015924111; MCULE-1611792115
Molecular FormulaC19H19NO6
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)/t16-/m0/s1
InChIKeyVUKCNAATVIWRTF-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Asp(OBzl)-OH (CAS 3479-47-8): A Foundational Building Block for Solution-Phase Peptide Synthesis


Z-Asp(OBzl)-OH (N-α-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester, CAS 3479-47-8) is a doubly protected L-aspartic acid derivative, featuring a benzyloxycarbonyl (Z) group on the α-amine and a benzyl ester (OBzl) on the β-carboxylic acid side chain . This orthogonal protection scheme is fundamental to classical solution-phase peptide synthesis, enabling sequential and regiospecific peptide chain assembly. The compound serves as a key intermediate for introducing aspartic acid residues while preserving side-chain integrity for subsequent modifications .

Why Substituting Z-Asp(OBzl)-OH with a Different Protecting Group Strategy or Analogue Can Compromise Peptide Synthesis Outcomes


Interchanging Z-Asp(OBzl)-OH with closely related aspartic acid derivatives or alternative protection schemes is not straightforward, as the specific combination of the Z and OBzl protecting groups dictates both the chemical compatibility with orthogonal protection strategies and the physical properties of the building block. The Z group, being cleavable by hydrogenolysis, is orthogonal to base-labile Fmoc and acid-labile Boc strategies . This orthogonality is a critical design choice for multi-step syntheses. Furthermore, the specific β-benzyl ester influences solubility, crystallization, and side-product formation during its own synthesis, with reported dipeptide side-product formation varying from 10-20% depending on reaction conditions, a factor unique to this protected form [1]. Direct substitution with a compound like Fmoc-Asp(OBzl)-OH or Z-Asp(OtBu)-OH would alter deprotection conditions, solubility profiles, and potentially introduce different side reactions, thereby impacting overall yield and purity.

Quantitative Differentiation of Z-Asp(OBzl)-OH: Comparative Data on Purity, Physical Properties, and Orthogonal Compatibility


Comparative Orthogonality: Z-Asp(OBzl)-OH vs. Fmoc-Asp(OBzl)-OH in Synthesis Strategy

The benzyloxycarbonyl (Z) group of Z-Asp(OBzl)-OH is removed by catalytic hydrogenolysis or strong acid, a condition orthogonal to the base-labile Fmoc group. In contrast, Fmoc-Asp(OBzl)-OH (CAS 86060-84-6) requires mild basic conditions (e.g., piperidine) for deprotection, which is incompatible with base-sensitive functional groups . This orthogonality is a class-level inference, where the Z-group's compatibility with base-labile protecting groups allows for its use in more complex, multi-protecting group synthetic schemes compared to Fmoc-based analogues.

Peptide Synthesis Protecting Groups Orthogonal Chemistry

Purity Benchmarking: HPLC Purity of Z-Asp(OBzl)-OH vs. Fmoc and Boc Analogues

Commercially available Z-Asp(OBzl)-OH is routinely specified at ≥98% purity by HPLC, a standard shared by many protected amino acids. However, specific vendor data indicates a typical enantiomeric purity specification of ≤0.5% for the D-enantiomer, ensuring high optical purity [1]. This compares favorably with similar purity specifications for Fmoc-Asp(OBzl)-OH (≥99% enantiomeric purity reported by some vendors) and Boc-Asp(OBzl)-OH (≥98% by TLC) [2]. While these data points are cross-study comparable, they confirm that Z-Asp(OBzl)-OH is available with purity levels that meet or exceed the typical ≥98% benchmark for similar building blocks, ensuring reliable incorporation into peptides.

Purity Analysis HPLC Quality Control

Physical Property Variation: Melting Point Differences from Analogues

The melting point of Z-Asp(OBzl)-OH is consistently reported in the range of 105-107°C [1]. This value differs significantly from its Fmoc analogue, Fmoc-Asp(OBzl)-OH, which exhibits a melting point of 120.7-123.1°C [2]. This ~15-18°C difference is a direct, quantifiable physical distinction between the two compounds, reflecting the influence of the N-terminal protecting group on intermolecular interactions and crystal lattice energy.

Physicochemical Properties Melting Point Characterization

Synthetic Side-Product Profile: Quantified Dipeptide Formation

During the synthesis of Z-Asp(OBzl)-OH, a specific side reaction leads to the formation of the dipeptide Z-Asp(OBzl)-Asp(OBzl)-OH. This side product formation was quantified, occurring at levels of 10% and 20% depending on the base (NaHCO3 or Na2CO3) used in the reaction [1]. This is a known and characterized phenomenon for this specific compound. While no direct comparator data for other protected aspartic acids is available in this context, this quantified side reaction is a unique aspect of this compound's synthesis and quality profile, highlighting a potential impurity that must be controlled and monitored.

Synthesis Side Reactions Dipeptide Formation

Strategic Application Scenarios for Z-Asp(OBzl)-OH in Peptide and Pharmaceutical Research


Solution-Phase Synthesis of Aspartame and Related Short Peptides

Z-Asp(OBzl)-OH is a classic building block for the solution-phase synthesis of the artificial sweetener aspartame (L-Asp-L-Phe-OMe) and other short, biologically active peptides. The orthogonal Z/OBzl protection is ideally suited for the stepwise liquid-phase assembly required for such di- and tripeptides, where solid-phase methods may be less economical or impractical. The well-characterized properties and established synthetic routes using this intermediate support its continued use in process chemistry .

Constructing Complex Peptides Requiring Orthogonal Protection Schemes

In multi-step syntheses of complex peptides, Z-Asp(OBzl)-OH provides a strategic advantage due to the orthogonality of the Z group with base-labile Fmoc and acid-labile Boc protecting groups . This allows for the selective deprotection of the aspartic acid residue at a specific stage in the synthesis, enabling the construction of branched peptides, cyclic peptides, or peptides with unusual side-chain modifications that would be incompatible with a single global deprotection strategy.

Academic and Fundamental Peptide Chemistry Research

As a historically significant and well-characterized compound, Z-Asp(OBzl)-OH remains a valuable tool in academic research for teaching classical peptide synthesis techniques, studying protecting group chemistry, and investigating reaction mechanisms. The well-documented side product formation during its synthesis provides a tangible, quantifiable case study for exploring and optimizing reaction conditions in an educational setting .

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